Keliximab is classified as a chimeric monoclonal antibody. It is specifically designed to bind to human CD4, making it relevant for therapeutic applications in conditions where modulation of the immune response is necessary. The antibody is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells, which are commonly used for the production of therapeutic proteins due to their ability to perform post-translational modifications similar to those in humans .
The synthesis of keliximab involves several key steps:
The production process ensures that the final product retains high specificity and affinity for the CD4 receptor.
Keliximab's molecular structure consists of two heavy chains and two light chains typical of immunoglobulin G antibodies. The binding site is formed by the complementarity-determining regions (CDRs) of the variable domains, which confer specificity to the CD4 receptor.
Keliximab primarily functions through its interaction with CD4 on T lymphocytes. Upon binding, it induces internalization of the CD4 molecule, leading to a decrease in CD4+ T cell activation. This mechanism can be characterized by:
The mechanism of action of keliximab involves several steps:
Research indicates that this action can help manage symptoms in diseases like rheumatoid arthritis by modulating inappropriate immune responses.
Keliximab exhibits several notable physical and chemical properties:
Analytical techniques such as SDS-PAGE confirm its purity and molecular integrity, ensuring that it meets regulatory standards for therapeutic use .
Keliximab has been explored for various applications:
The development of CD4-targeted biologics emerged from the recognition of CD4+ T-cells as central orchestrators of adaptive immune responses. Early murine anti-CD4 monoclonal antibodies (mAbs) like OKT4A demonstrated potent immunosuppressive effects but were limited by immunogenicity and short half-life in humans. This prompted the engineering of chimeric and humanized antibodies to reduce anti-globulin responses. Keliximab (IDEC CE9.1/SB-210396) represents a pivotal advancement as a primatized antibody—a novel subclass where cynomolgus macaque variable regions were grafted onto human IgG1 constant regions [1] [10]. This design aimed to balance target affinity with reduced immunogenicity, addressing limitations of earlier murine and chimeric agents like priliximab (cM-T412), which showed inconsistent efficacy in rheumatoid arthritis despite CD4+ T-cell depletion [8]. The chronology of anti-CD4 therapeutics culminated in Keliximab’s evaluation for autoimmune and allergic conditions, leveraging transgenic models to overcome species-specificity challenges [1].
Keliximab is classified as a recombinant chimeric IgG1λ monoclonal antibody with a molecular weight of approximately 144 kDa [2] [10]. Its "primatized" structure comprises:
This hybrid structure distinguishes Keliximab from other antibody classes:
Table 1: Classification of Monoclonal Antibody Types
Type | Nomenclature | Human Content | Example |
---|---|---|---|
Murine | -omab | 0% | Muromonab-CD3 |
Chimeric | -ximab | ~65% | Infliximab |
Primatized | -ximab | ~90% | Keliximab |
Humanized | -zumab | >95% | Trastuzumab |
Fully Human | -umab | 100% | Adalimumab |
Keliximab binds domain 1 of CD4, overlapping with the Leu3a epitope, and induces CD4 receptor downmodulation—a critical mechanism for inhibiting T-cell receptor signaling [10]. In vitro, it blocks IL-2 production and T-cell proliferation (IC₅₀ = 10–30 ng/mL) and mediates cell adhesion (ED₅₀ = 20 ng/mL) [2].
CD4+ T-cells drive pathogenesis in autoimmune and allergic diseases through:
Keliximab’s therapeutic rationale hinges on selective immunomodulation rather than broad immunosuppression. In human CD4 transgenic mice, it transiently depletes circulating CD4+ T-cells while preserving CD8+ populations. Crucially, it differentially modulates Th1/Th2 cytokines—initially upregulating IFN-γ and IL-2, followed by downregulation of IL-4 and IL-10—suggesting recalibration of immune responses [5] [8]. This mechanistic nuance positions it as a targeted intervention for Th2-dominant pathologies like severe asthma and RA.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1